Cas no 898755-54-9 (5-(5,5-Dimethyl-1,3-dioxan-2-yl)-4'-heptylvalerophenone)
Il composto 5-(5,5-Dimetil-1,3-diossan-2-il)-4'-eptilvalerofenone è un chetone aromatico con una struttura complessa che combina un gruppo diossanico dimetilato e una catena alchilica eptilica. La presenza del gruppo 1,3-diossan-2-il conferisce stabilità sterica e resistenza all'idrolisi, mentre la catena eptilica migliora la solubilità in solventi organici apolari. Questo composto è particolarmente utile in sintesi organiche avanzate, dove la sua struttura bifunzionale permette reazioni selettive in condizioni blande. La sua purezza e la riproducibilità sintetica lo rendono adatto per applicazioni in ricerca e sviluppo di materiali specializzati, come cristalli liquidi o intermedi farmaceutici. La sua stabilità termica e chimica ne facilita l'utilizzo in processi industriali.
898755-54-9 structure
Product Name:5-(5,5-Dimethyl-1,3-dioxan-2-yl)-4'-heptylvalerophenone
Numero CAS:898755-54-9
MF:C24H38O3
MW:374.5567278862
CID:880306
PubChem ID:24727894
Update Time:2025-06-25
5-(5,5-Dimethyl-1,3-dioxan-2-yl)-4'-heptylvalerophenone Proprietà chimiche e fisiche
Nomi e identificatori
-
- 5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(4-heptylphenyl)pentan-1-one
- 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-4'-heptylvalerophenone
- DTXSID60645991
- MFCD03844288
- AKOS016023289
- 898755-54-9
-
- MDL: MFCD03844288
- Inchi: 1S/C24H38O3/c1-4-5-6-7-8-11-20-14-16-21(17-15-20)22(25)12-9-10-13-23-26-18-24(2,3)19-27-23/h14-17,23H,4-13,18-19H2,1-3H3
- Chiave InChI: WASWHLZLAREPJK-UHFFFAOYSA-N
- Sorrisi: O1C(CCCCC(C2C=CC(=CC=2)CCCCCCC)=O)OCC(C)(C)C1
Proprietà calcolate
- Massa esatta: 374.28209507g/mol
- Massa monoisotopica: 374.28209507g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 27
- Conta legami ruotabili: 12
- Complessità: 400
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 6.9
- Superficie polare topologica: 35.5Ų
5-(5,5-Dimethyl-1,3-dioxan-2-yl)-4'-heptylvalerophenone Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 208386-2g |
5-(5,5-dimethyl-1,3-dioxan-2-yl)-4'-heptylvalerophenone |
898755-54-9 | 97% | 2g |
£643.00 | 2022-03-01 | |
| Fluorochem | 208386-5g |
5-(5,5-dimethyl-1,3-dioxan-2-yl)-4'-heptylvalerophenone |
898755-54-9 | 97% | 5g |
£1516.00 | 2022-03-01 | |
| TRC | D103460-250mg |
5-(5,5-Dimethyl-1,3-dioxan-2-yl)-4'-heptylvalerophenone |
898755-54-9 | 250mg |
$ 365.00 | 2022-06-06 | ||
| TRC | D103460-500mg |
5-(5,5-Dimethyl-1,3-dioxan-2-yl)-4'-heptylvalerophenone |
898755-54-9 | 500mg |
$ 605.00 | 2022-06-06 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1620251-1g |
5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-heptylphenyl)pentan-1-one |
898755-54-9 | 98% | 1g |
¥6352.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1620251-2g |
5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-heptylphenyl)pentan-1-one |
898755-54-9 | 98% | 2g |
¥9177.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1620251-5g |
5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-heptylphenyl)pentan-1-one |
898755-54-9 | 98% | 5g |
¥21651.00 | 2024-04-26 | |
| A2B Chem LLC | AX77721-1g |
5-(5,5-Dimethyl-1,3-dioxan-2-yl)-4'-heptylvalerophenone |
898755-54-9 | 97% | 1g |
$538.00 | 2024-04-19 | |
| A2B Chem LLC | AX77721-2g |
5-(5,5-Dimethyl-1,3-dioxan-2-yl)-4'-heptylvalerophenone |
898755-54-9 | 97% | 2g |
$758.00 | 2024-04-19 | |
| A2B Chem LLC | AX77721-5g |
5-(5,5-Dimethyl-1,3-dioxan-2-yl)-4'-heptylvalerophenone |
898755-54-9 | 97% | 5g |
$1725.00 | 2024-04-19 |
5-(5,5-Dimethyl-1,3-dioxan-2-yl)-4'-heptylvalerophenone Letteratura correlata
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
3. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
898755-54-9 (5-(5,5-Dimethyl-1,3-dioxan-2-yl)-4'-heptylvalerophenone) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso